molecular formula C9H20Cl2N2O B2631748 4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride CAS No. 2378502-22-6

4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride

Cat. No.: B2631748
CAS No.: 2378502-22-6
M. Wt: 243.17
InChI Key: FOQZFSVWABCQPQ-WYSYYCCVSA-N
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Description

4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and purification processes to achieve high purity levels. The use of advanced analytical techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce cyclohexanone derivatives, while reduction can yield various amine compounds .

Scientific Research Applications

4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride
  • N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride
  • 4-amino-1-(1-propyl)-piperidine

Comparison: 4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride is unique due to its specific structural configuration and the presence of the dihydrochloride salt. This gives it distinct physicochemical properties and reactivity compared to similar compounds. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-11(2)9(12)7-3-5-8(10)6-4-7;;/h7-8H,3-6,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQZFSVWABCQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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